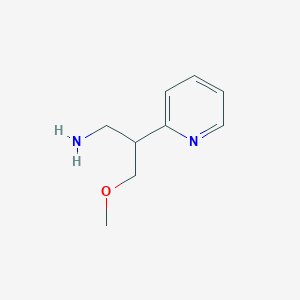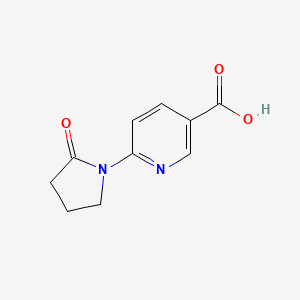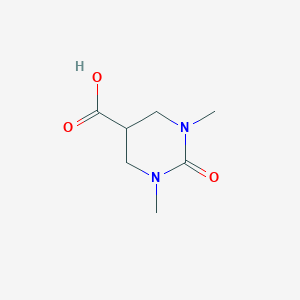![molecular formula C12H16N2O3 B1470478 2-amino-1-(9-methoxy-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one CAS No. 1780374-27-7](/img/structure/B1470478.png)
2-amino-1-(9-methoxy-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one
Overview
Description
2-Amino-1-(9-methoxy-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one, or 2-Amino-1-benzoxazepine (2-AB), is a synthetic compound with a wide range of scientific applications. It is a derivative of benzoxazepine, a heterocyclic compound that is composed of a benzene ring fused to an oxazepine ring. 2-AB is an important intermediate in the synthesis of various pharmaceuticals, such as anti-cancer agents, anti-inflammatory agents, and anticonvulsants. 2-AB has also been used as a model compound to study the mechanism of action of benzoxazepines.
Scientific Research Applications
Synthetic Intermediate for Heterocyclic Compounds
This compound can serve as a synthetic intermediate for various heterocyclic compounds. The presence of the oxazepine ring makes it a valuable precursor in synthesizing benzoxazepine derivatives, which are important in medicinal chemistry .
Anticonvulsant and Hypnotic Agents
Derivatives of benzo[f][1,4]oxazepin have been evaluated for their anticonvulsant and hypnotic properties. This suggests that the compound could be modified to develop new agents with potential therapeutic applications in neurology .
Antimicrobial Activity
The structural analogs of this compound, specifically those containing the thiazepine moiety, have shown antimicrobial activity. This indicates that our compound could be chemically modified to enhance its efficacy as an antimicrobial agent .
Organic Synthesis Methodology
The compound’s structure allows for novel organic synthesis methodologies. For example, it can be used in reactions with alkynones to create a series of benzo[b][1,4]oxazepine derivatives, showcasing its versatility in synthetic organic chemistry .
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-amino-1-(9-methoxy-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-16-10-4-2-3-9-8-14(11(15)7-13)5-6-17-12(9)10/h2-4H,5-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTRFVMRDWTWTES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCCN(C2)C(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-1-(9-methoxy-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 5-[(tert-butoxycarbonyl)amino]-2-furoate](/img/structure/B1470395.png)

![Methyl 1-(aminomethyl)spiro[2.5]octane-1-carboxylate](/img/structure/B1470400.png)









![2-(7-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1470416.png)
![2-(1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid](/img/structure/B1470417.png)